(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL
Overview
Description
“(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL” is a chemical compound with the molecular formula C8H10BrNO. It is also known by other names such as 2-amino-1-(3-bromophenyl)ethan-1-ol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL” include a molecular weight of 201.06 g/mol . It is a liquid with a yellow color . Its boiling point is 110°C .Scientific Research Applications
Brominated Flame Retardants (BFRs)
BFRs, including substances similar in structure to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, are extensively used in reducing the flammability of materials. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments. It emphasizes the necessity for further research to understand their environmental fate, toxicity, and occurrence in different matrices such as indoor air, dust, consumer goods, and food. The study also underlines the significant knowledge gaps and the need for optimized analytical methods to monitor these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Pollution and Toxicity
BFRs, including compounds structurally related to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, are recognized as persistent environmental pollutants. Huang Zhu-yin's (2014) review addresses the sources, environmental levels, and toxicological effects of brominated flame retardants like PBDEs, TBBPA, HBCD, and DBDPE. This comprehensive review suggests the need for measures to mitigate the potential harmful impact of BFRs on humans due to their environmental persistence, bioaccumulation, and potential for long-range transport (Huang Zhu-yin, 2014).
Analytical and Synthetic Chemistry
The synthesis and analytical detection of substances structurally related to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL are critical in various fields, including pharmaceuticals and material sciences. Qiu et al. (2009) present a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with similar halogenated characteristics. This synthesis is significant for the manufacture of materials like flurbiprofen, showcasing the industrial relevance of such compounds (Qiu, Gu, Zhang, & Xu, 2009).
Mushroom-like Flavor Characterization
While not directly related to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, the study of compounds contributing to flavor, such as 1-Octen-3-ol in Melittis melissophyllum L., highlights the diverse applications of organic chemistry in flavor and fragrance industries. This review by Maggi, Papa, and Vittori (2012) exemplifies the importance of such compounds in developing natural flavors for economic and culinary purposes (Maggi, Papa, & Vittori, 2012).
properties
IUPAC Name |
(2R)-2-amino-2-(3-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRKZFQSCBVEY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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